molecular formula C10H15NO2S3 B4959483 3,5-BIS(PROPYLSULFANYL)-4-ISOTHIAZOLECARBOXYLIC ACID

3,5-BIS(PROPYLSULFANYL)-4-ISOTHIAZOLECARBOXYLIC ACID

Cat. No.: B4959483
M. Wt: 277.4 g/mol
InChI Key: GAGWJELWTPQHIA-UHFFFAOYSA-N
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Description

3,5-BIS(PROPYLSULFANYL)-4-ISOTHIAZOLECARBOXYLIC ACID: is a chemical compound characterized by the presence of propylsulfanyl groups attached to an isothiazole ring

Properties

IUPAC Name

3,5-bis(propylsulfanyl)-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S3/c1-3-5-14-8-7(9(12)13)10(16-11-8)15-6-4-2/h3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGWJELWTPQHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C(=NS1)SCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(PROPYLSULFANYL)-4-ISOTHIAZOLECARBOXYLIC ACID typically involves the introduction of propylsulfanyl groups to an isothiazole ring. One common method includes the reaction of 3,5-dichloro-4-isothiazolecarboxylic acid with propylthiol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with propylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(PROPYLSULFANYL)-4-ISOTHIAZOLECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The isothiazole ring can undergo electrophilic substitution reactions, where the propylsulfanyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

3,5-BIS(PROPYLSULFANYL)-4-ISOTHIAZOLECARBOXYLIC ACID has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-BIS(PROPYLSULFANYL)-4-ISOTHIAZOLECARBOXYLIC ACID involves its interaction with specific molecular targets. The propylsulfanyl groups and the isothiazole ring can interact with various enzymes and receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-BIS(PROPYLSULFANYL)-4-ISOTHIAZOLECARBOXYLIC ACID is unique due to the presence of propylsulfanyl groups, which impart distinct chemical and biological properties

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